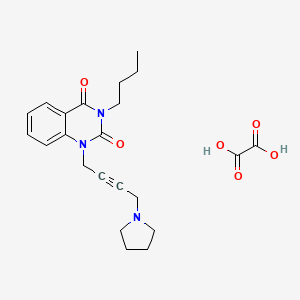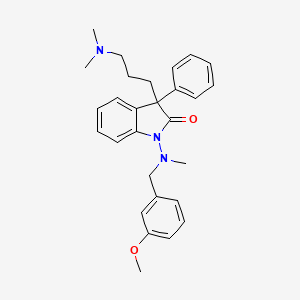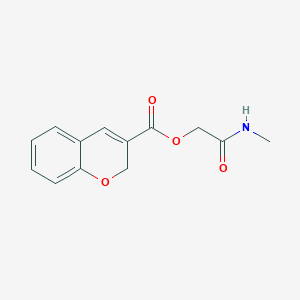
2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a compound belonging to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromenes, including 2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate, typically involves cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . One common method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in absolute ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for 2H-chromenes often involve the use of microwave irradiation for the facile preparation of hydrazides by solvent-free reactions of acid derivatives with hydrazine hydrate . This method is advantageous due to its efficiency and reduced environmental impact.
化学反応の分析
Types of Reactions: 2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of various derivatives and functionalized compounds.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, salicylaldehyde, and ethyl-4,4,4-trifluoroacetoacetate . Reaction conditions often involve heating under reflux or the use of microwave irradiation to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include hydrazides, pyrroles, pyrazoles, 1,3-thiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles . These products have significant biological and pharmacological activities.
科学的研究の応用
2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its pharmacological effects, including analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-viral, anti-cancer, and anticoagulant properties . In industry, it is used in the development of materials with specific properties and functions .
作用機序
The mechanism of action of 2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of biological processes. For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as 2H-chromene-3-carboxylate derivatives. These compounds share a similar core structure but differ in their functional groups and substituents. The unique properties of this compound, such as its specific pharmacological activities and synthetic versatility, distinguish it from other related compounds .
List of Similar Compounds:- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 2-(Trifluoromethyl)-2H-chromene-3-carboxylate
- 2-(1,2,3-Triazolylmethoxy)-2H-chromene-3-carboxylate
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
[2-(methylamino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-14-12(15)8-18-13(16)10-6-9-4-2-3-5-11(9)17-7-10/h2-6H,7-8H2,1H3,(H,14,15) |
InChIキー |
RZWKHKSCJMTUMZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


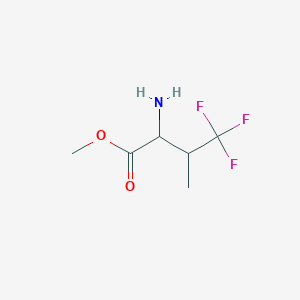
![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
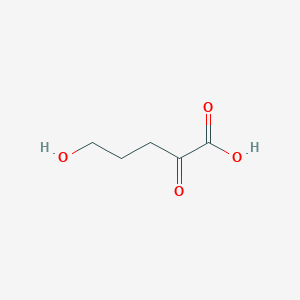
![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
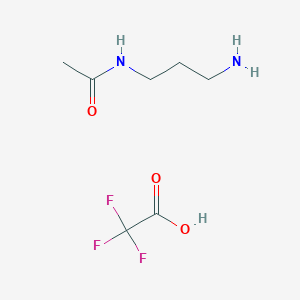
![7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B15216208.png)
![N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15216215.png)

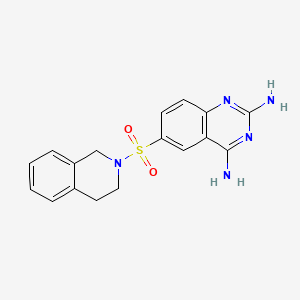

![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15216234.png)
![Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B15216240.png)
